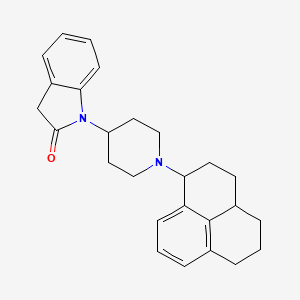

SR16835

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H30N2O |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one |

InChI |

InChI=1S/C26H30N2O/c29-25-17-20-5-1-2-10-23(20)28(25)21-13-15-27(16-14-21)24-12-11-19-7-3-6-18-8-4-9-22(24)26(18)19/h1-2,4-5,8-10,19,21,24H,3,6-7,11-17H2 |

InChI Key |

SZKWDIATUVLAAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC(CC4)N5C(=O)CC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BI 853520: A Potent and Selective FAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 853520 is a novel, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression. Operating as an ATP-competitive inhibitor, BI 853520 effectively suppresses FAK autophosphorylation, leading to the disruption of downstream signaling pathways crucial for cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of BI 853520, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

BI 853520 exerts its biological effects through the direct inhibition of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2).[1] FAK is a critical mediator of signaling downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[2][3]

The primary mechanism of BI 853520 is as an ATP-competitive inhibitor .[2] It binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1] This autophosphorylation event is the initial and critical step in FAK activation.

Inhibition of FAK autophosphorylation at Y397 by BI 853520 prevents the recruitment and activation of Src family kinases, which are essential for the full catalytic activity of FAK. This blockade disrupts the FAK-Src signaling complex and subsequently inhibits the phosphorylation of downstream substrates, leading to the attenuation of multiple signaling cascades, including the PI3K/AKT/mTOR pathway.[4] The net result is a potent anti-proliferative and anti-migratory effect in cancer cells.

Quantitative Data Summary

The potency and selectivity of BI 853520 have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of BI 853520

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay (DELFIA) | Recombinant FAK | IC50 | 1 nM | [2] |

| FRET Assay | Recombinant FAK | IC50 | 38.1 nM | [3] |

| FAK Autophosphorylation | PC-3 Cells | EC50 | 1 nM | [2] |

| Anchorage-Independent Growth | PC-3 Cells | EC50 | 3 nM | [2] |

| Cell Viability | Ovarian Cancer Cells (SKOV3, OVCAR3) | IC50 | Not specified, but dose-dependent decrease observed | [4] |

Table 2: Kinase Selectivity Profile of BI 853520

| Kinase | Assay Type | Parameter | Value | Reference |

| PYK2 (PTK2B) | DELFIA | IC50 | >50,000 nM | [2][5] |

| PYK2 (PTK2B) | FRET | IC50 | 2000 nM | [2] |

| FER | FRET | IC50 | 900 nM | [2] |

| FES | FRET | IC50 | 1040 nM | [2] |

| Kinase Panel (264 kinases) | Biochemical Screen | % Inhibition at 1,000 nM | >50% for only 4 kinases | [6] |

Table 3: In Vivo Pharmacokinetics and Efficacy of BI 853520

| Species | Model | Dosing | Key Findings | Reference |

| Mice | PC-3 Xenograft | 50 mg/kg, oral, daily | Rapid and long-lasting repression of FAK autophosphorylation in tumors. | [7] |

| Mice | Adenocarcinoma Xenografts (16 models) | 50 mg/kg, oral, daily | Varied responses, from complete tumor inhibition to no sensitivity. Sensitivity linked to mesenchymal phenotype (low E-cadherin). | [7] |

| Humans | Phase I Clinical Trial | 200 mg, oral, daily (MTD) | Manageable safety profile, favorable pharmacokinetics. | [5] |

Experimental Protocols

Western Blotting for FAK Phosphorylation

This protocol describes the assessment of FAK autophosphorylation at Y397 in cultured cells treated with BI 853520.

-

Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3, OVCAR3) and grow to 70-80% confluency. Treat cells with varying concentrations of BI 853520 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 12 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

-

Prepare Base Agar: Mix 2x culture medium with a sterile 1.2% agar solution to a final concentration of 0.6% agar and dispense into 6-well plates. Allow to solidify.

-

Prepare Top Agar with Cells: Resuspend cells (e.g., PC-3) in 2x culture medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar.

-

Plating and Treatment: Layer the cell-agar suspension on top of the base agar. Add BI 853520 at various concentrations to the top layer.

-

Incubation and Staining: Incubate the plates for 2-3 weeks, feeding with medium containing the inhibitor every 3-4 days. Stain colonies with crystal violet and count using a microscope.

Orthotopic Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of BI 853520 in a more physiologically relevant setting.

-

Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and surgically implant tumor cells (e.g., 4 x 10^6 SKOV3 cells) into the relevant organ (e.g., ovary).[4]

-

Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer BI 853520 (e.g., 20 mg/kg, orally, five times a week) or vehicle control.[4]

-

Tumor Growth Monitoring: Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers, such as phospho-FAK levels by western blot or immunohistochemistry.[4]

Visualizations

Signaling Pathway of BI 853520 Action

Caption: FAK signaling pathway and the inhibitory action of BI 853520.

Experimental Workflow for Western Blotting

Caption: Workflow for assessing FAK phosphorylation by Western Blot.

References

- 1. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]

- 2. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SR16835 and the Nociceptin/Orphanin FQ System

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR16835 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacological profile. Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. This compound also displays partial agonist activity at the mu-opioid receptor (MOP). This dual activity makes it a compound of significant interest for the development of novel therapeutics, potentially offering a unique profile for managing pain and substance use disorders. This guide provides a comprehensive overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the NOP and mu-opioid receptors.

| Receptor | Binding Affinity (Ki) (nM) | Reference |

| NOP (ORL1) | 11.4 | [1] |

| Mu-opioid | 79.9 | [1] |

Table 1: Binding Affinity of this compound for NOP and Mu-Opioid Receptors

| Assay | Receptor | Parameter | Value | Reference |

| Functional Activity | NOP (ORL1) | Agonist Profile | Full Agonist | [1] |

| Functional Activity | Mu-opioid | Agonist Profile | Partial Agonist | [1] |

Table 2: Functional Activity Profile of this compound

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are representative protocols for key in vitro and in vivo assays used to evaluate this compound.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the human NOP or mu-opioid receptor.

-

Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for mu-opioid).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound or vehicle.

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled Nociceptin or DAMGO).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger. Since the NOP receptor is Gαi-coupled, its activation by an agonist like this compound will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.

-

Materials:

-

Cells expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (this compound) at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

The following day, replace the medium with a stimulation buffer.

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4][5]

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Determine the EC50 (concentration of this compound that produces 50% of its maximal inhibitory effect) and Emax (maximal inhibition) from the curve.

-

References

- 1. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

SR16835: A Technical Overview of its Mu-Opioid Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR16835 is a novel compound characterized by its dual activity as a potent full agonist at the nociceptin/orphanin FQ (NOP) or ORL1 receptor and as a partial agonist at the mu-opioid receptor (MOR).[1][2][3] This unique pharmacological profile positions this compound as a compound of interest for investigating the complex interplay between the NOP and MOR systems, which are critically involved in pain modulation and reward pathways. This technical guide provides a comprehensive overview of the mu-opioid partial agonist activity of this compound, including its binding affinity, a discussion of its functional activity in the context of related compounds, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

While extensive quantitative data on the functional mu-opioid partial agonist activity of this compound, such as EC50 and Emax values, are not widely available in the public literature, its binding affinity for the mu-opioid receptor has been reported.

Table 1: Binding Affinity of this compound for the Human Mu-Opioid Receptor

| Compound | Parameter | Value (nM) | Receptor |

| This compound | Ki | 79.9 | Mu-Opioid |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[4]

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As a partial agonist, this compound is expected to engage these pathways, albeit with lower efficacy than a full agonist. The two primary signaling cascades are the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.[1][5]

G-Protein Signaling Pathway

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family.[4][5][6] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A key consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6]

Caption: Mu-opioid receptor G-protein signaling pathway.

β-Arrestin Recruitment Pathway

Agonist binding can also lead to the phosphorylation of the mu-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is distinct from G-protein-mediated pathways.

Caption: Mu-opioid receptor β-arrestin recruitment pathway.

Experimental Protocols

The following protocols describe standard assays used to characterize the mu-opioid partial agonist activity of compounds like this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a G-protein-coupled receptor (GPCR). It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a microplate, combine the cell membranes, various concentrations of this compound (or a reference agonist like DAMGO), and GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture and Plating:

-

Use cells expressing the mu-opioid receptor.

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add various concentrations of this compound to the cells.

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Plot the assay signal (or calculated cAMP concentration) against the logarithm of the this compound concentration.

-

Fit the data to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) and the maximum percentage of inhibition.

-

Caption: Workflow for a cAMP inhibition assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor. Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

Methodology (using EFC as an example):

-

Cell Line:

-

Use a cell line engineered to co-express the mu-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.

-

-

Assay Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add various concentrations of this compound.

-

Incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add a substrate for the complemented enzyme.

-

The interaction between the receptor and β-arrestin brings the two enzyme fragments into close proximity, forming an active enzyme that converts the substrate into a chemiluminescent product.

-

Measure the light output using a luminometer.

-

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a bifunctional ligand with partial agonist activity at the mu-opioid receptor. While its binding affinity has been quantified, further studies are needed to fully elucidate its potency and efficacy in functional assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel mu-opioid receptor modulators. Such research is crucial for the development of new analgesics with improved safety profiles.

References

- 1. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Role of SR16835 in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR16835 is a novel bifunctional ligand targeting both the Nociceptin (B549756)/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP). As a potent full agonist at the NOP receptor and a partial agonist at the MOP receptor, this compound presents a complex pharmacological profile with potential implications for pain management. This technical guide provides an in-depth analysis of the current understanding of this compound's role in pain modulation, consolidating quantitative data from key preclinical studies, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique dual-receptor activity of this compound suggests a potential for therapeutic intervention in chronic pain states, possibly with a reduced side-effect profile compared to traditional MOP-selective opioids.

Introduction

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles. The modulation of multiple receptor systems involved in nociception is a promising strategy. This compound emerges from this paradigm as a bifunctional molecule targeting two key players in the opioid system: the NOP receptor, which has complex and sometimes opposing roles in pain and reward, and the MOP receptor, the primary target for conventional opioid analgesics. This document serves as a comprehensive technical resource on the preclinical pharmacology of this compound in the context of pain.

Pharmacological Profile of this compound

This compound exhibits a distinct binding and functional activity profile at NOP and MOP receptors. Its high affinity and full agonism at the NOP receptor, coupled with partial agonism at the MOP receptor, form the basis of its unique effects on nociception and reward-related behaviors.

Receptor Binding Affinity

Quantitative data from radioligand binding assays are summarized below, demonstrating the affinity of this compound for opioid receptors.

| Receptor | Radioligand | Kᵢ (nM) | Species | Reference |

| NOP (ORL-1) | [³H]Nociceptin | 1.1 ± 0.2 | Human (recombinant) | Toll L, et al. (2009) |

| MOP (μ) | [³H]DAMGO | 7.9 ± 1.5 | Human (recombinant) | Toll L, et al. (2009) |

| KOP (κ) | [³H]U69,593 | >10,000 | Human (recombinant) | Toll L, et al. (2009) |

| DOP (δ) | [³H]DPDPE | >10,000 | Human (recombinant) | Toll L, et al. (2009) |

In Vitro Functional Activity

Functional assays confirm the agonist activity of this compound at NOP and MOP receptors.

| Assay | Receptor | Efficacy (% of Max) | EC₅₀ (nM) | Species | Reference |

| [³⁵S]GTPγS Binding | NOP | 100 | 12 ± 2 | Human (recombinant) | Toll L, et al. (2009) |

| [³⁵S]GTPγS Binding | MOP | 45 ± 5 | 25 ± 5 | Human (recombinant) | Toll L, et al. (2009) |

Role in Pain Modulation: In Vivo Evidence

Preclinical studies have investigated the effects of this compound in various animal models of pain, revealing a nuanced profile that differs from traditional opioids.

Acute Nociception

In models of acute thermal pain, this compound administered alone did not produce a significant antinociceptive effect.

| Pain Model | Species | Route of Administration | Dose Range | Outcome | Reference |

| Hot Plate Test | Mouse | Subcutaneous (s.c.) | Up to 30 mg/kg | No significant increase in latency | Toll L, et al. (2009) |

| Tail Flick Test | Mouse | Subcutaneous (s.c.) | Up to 30 mg/kg | No significant increase in latency | Toll L, et al. (2009) |

Chronic Neuropathic Pain

In a model of chronic neuropathic pain, this compound demonstrated significant anti-allodynic activity, suggesting its potential utility in treating chronic pain conditions.

| Pain Model | Species | Route of Administration | Effective Dose | Outcome | Reference |

| Sciatic Nerve Ligation | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Reversal of mechanical allodynia | Khroyan TV, et al. (2011) |

Reward and Reinforcement Profile

A critical aspect of novel analgesic development is the assessment of abuse potential. Conditioned Place Preference (CPP) studies are utilized to evaluate the rewarding or aversive properties of a compound.

| Study Type | Species | Route of Administration | Dose | Outcome | Reference |

| Conditioned Place Preference | Mouse | Subcutaneous (s.c.) | 10 mg/kg | No conditioned place preference | Toll L, et al. (2009) |

| Morphine-induced CPP | Mouse | Subcutaneous (s.c.) | 10 mg/kg (this compound) + 5 mg/kg (Morphine) | Attenuation of morphine-induced CPP | Toll L, et al. (2009) |

Proposed Signaling Pathways

As a dual agonist at two distinct G protein-coupled receptors (GPCRs), this compound is proposed to initiate complex intracellular signaling cascades. The NOP and MOP receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The balance of signaling through these two receptors, as well as the potential for G protein-biased signaling (preferential activation of G protein pathways over β-arrestin recruitment), may underlie the unique pharmacological profile of this compound.

Caption: Putative signaling pathways of this compound at NOP and MOP receptors.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human opioid receptors.

Materials:

-

Membranes from CHO cells stably expressing human NOP, MOP, KOP, or DOP receptors.

-

Radioligands: [³H]Nociceptin (for NOP), [³H]DAMGO (for MOP), [³H]U69,593 (for KOP), [³H]DPDPE (for DOP).

-

This compound dissolved in a suitable vehicle (e.g., DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinants (e.g., naloxone (B1662785) for MOP, KOP, DOP; unlabeled nociceptin for NOP).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the binding buffer.

-

The reaction is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at NOP and MOP receptors.

Materials:

-

Membranes from cells expressing the receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

This compound at various concentrations.

-

A standard full agonist for each receptor (e.g., Nociceptin for NOP, DAMGO for MOP).

Procedure:

-

Cell membranes are pre-incubated with GDP in the assay buffer.

-

This compound at various concentrations is added to the membrane suspension.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data are analyzed to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values relative to the standard full agonist.

Sciatic Nerve Ligation Model of Neuropathic Pain

Objective: To assess the anti-allodynic effects of this compound in a model of chronic neuropathic pain.

Materials:

-

Male C57BL/6 mice.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Suture material (e.g., 5-0 silk).

-

This compound solution for intraperitoneal injection.

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Surgical Procedure:

-

Mice are anesthetized, and the common sciatic nerve is exposed at the level of the thigh.

-

A tight ligation of approximately one-third to one-half of the nerve is performed with a silk suture.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., 7, 14, 21 days).

-

Mice are placed on a wire mesh platform and allowed to acclimate.

-

Von Frey filaments of increasing force are applied to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The 50% paw withdrawal threshold is calculated.

-

-

Drug Administration:

-

On the day of testing, this compound or vehicle is administered intraperitoneally.

-

Behavioral testing is conducted at a specified time post-injection (e.g., 30 minutes).

-

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of this compound.

Materials:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

This compound solution for subcutaneous injection.

-

Saline (vehicle).

-

Video tracking software.

Procedure:

-

Pre-conditioning Phase (Day 1):

-

Mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).

-

The time spent in each chamber is recorded to establish baseline preference.

-

-

Conditioning Phase (Days 2-5):

-

This phase consists of four days of conditioning sessions.

-

On two of the days, mice receive an injection of this compound and are confined to one of the outer chambers for a set period (e.g., 30 minutes).

-

On the other two days, mice receive a saline injection and are confined to the opposite outer chamber. The drug-paired chamber is counterbalanced across animals.

-

-

Post-conditioning Test Phase (Day 6):

-

Mice are placed in the central chamber with free access to all chambers, and their movement is recorded for 15 minutes.

-

The time spent in the drug-paired chamber is compared to the time spent in the saline-paired chamber and to the pre-conditioning baseline.

-

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

Discussion and Future Directions

This compound represents a compelling molecular entity with a dual mechanism of action that may offer advantages in the treatment of chronic pain. Its ability to produce anti-allodynia in a neuropathic pain model without inducing reward, and its potential to attenuate the rewarding effects of conventional opioids, highlights a promising therapeutic window.

Key areas for future research include:

-

Elucidation of Signaling Bias: A thorough investigation into the G protein versus β-arrestin signaling profile of this compound at both NOP and MOP receptors is crucial to fully understand its mechanism of action and to correlate specific signaling pathways with its in vivo effects.

-

Broader Chronic Pain Models: Evaluation of this compound in other models of chronic pain, such as inflammatory pain and cancer-related pain, would provide a more comprehensive picture of its potential analgesic spectrum.

-

Tolerance and Dependence Studies: Long-term studies are needed to assess the development of tolerance to the anti-allodynic effects of this compound and to evaluate its physical dependence liability.

-

Pharmacokinetic and Pharmacodynamic Modeling: A detailed characterization of the pharmacokinetic profile of this compound is necessary to optimize dosing regimens and to better understand the relationship between plasma concentrations and pharmacological effects.

Conclusion

This compound is a bifunctional NOP/MOP receptor agonist with a unique pharmacological profile. Preclinical data suggest its potential as a novel therapeutic for chronic neuropathic pain, possibly with a reduced risk of abuse compared to traditional MOP agonists. Further research is warranted to fully elucidate its signaling mechanisms and to further characterize its efficacy and safety profile in a wider range of pain models. This technical guide provides a foundational resource for scientists and drug developers interested in advancing the understanding and potential clinical application of this compound and similar dual-target analgesics.

An In-depth Technical Guide on the Impact of Selective ORL1 (NOP) Receptor Agonists in Preclinical Addiction Models

A note on the available data: Extensive research did not yield specific preclinical data for SR16835 in addiction models. Therefore, this guide provides an in-depth analysis of representative selective opioid receptor-like 1 (ORL1), or nociceptin (B549756)/orphanin FQ (NOP) receptor, agonists, a class to which this compound belongs. The data presented for compounds such as Ro 64-6198 and AT-312 offer valuable insights into the potential therapeutic utility of this drug class in the context of substance use disorders.

The NOP receptor system has emerged as a promising target for the development of novel therapeutics for addiction. Activation of the NOP receptor has been shown to modulate the rewarding and reinforcing effects of various drugs of abuse, including opioids, psychostimulants, and alcohol. This technical guide summarizes the preclinical evidence for the impact of selective NOP receptor agonists in established animal models of addiction.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of selective NOP receptor agonists in addiction models.

Table 1: Effects of Selective NOP Receptor Agonists on Drug Self-Administration

| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on Self-Administration | Reference |

| Ro 64-6198 | Wistar Rats | Cocaine | 1.0 - 3.0 mg/kg | 3.0 mg/kg significantly decreased the number of infusions in short access (ShA) conditions. No significant effect in long access (LgA) conditions.[1] | [1] |

| Ro 64-6198 | Sprague-Dawley Rats | Heroin | 1 - 3.2 mg/kg/day | Failed to attenuate heroin choice in a heroin-vs-food choice procedure.[2] | [2] |

| AT-312 | Sprague-Dawley Rats | Cocaine | 1 - 3 mg/kg | Dose-dependently reduced the number of cocaine infusions in both short (1-hour) and long (6-hour) access sessions.[3] | [3] |

| AT-121 (Bifunctional NOP/mu agonist) | Rhesus Monkeys | Cocaine, Oxycodone | Not Specified | Monkeys did not self-administer AT-121 more than saline, indicating a lack of rewarding properties.[4] | [4] |

Table 2: Effects of Selective NOP Receptor Agonists on Conditioned Place Preference (CPP)

| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on CPP | Reference |

| Ro 64-6198 | Rats | Morphine | Not Specified | Blocked acquisition and reinstatement of morphine-induced CPP.[5] | [5] |

| Ro 65-6570 | Rats | Opioids, Cocaine | Not Specified | Blocked opioid- and cocaine-induced CPP.[5] | [5] |

| AT-312 | Mice | Ethanol (B145695) | 1, 3, 10 mg/kg | Reduced ethanol CPP at 1 mg/kg and completely abolished it at 3 and 10 mg/kg.[6] | [6] |

| AT-312 | Mice | Morphine | 3 mg/kg | Significantly reduced the acquisition of morphine CPP.[5] | [5] |

| AT-312 | Mice | Cocaine | 3 mg/kg | Significantly reduced the acquisition of cocaine CPP.[5] | [5] |

Table 3: Effects of Selective NOP Receptor Agonists on Withdrawal

| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on Withdrawal Symptoms | Reference |

| MT-7716 | Wistar Rats | Alcohol | Not Specified | Attenuated alcohol withdrawal symptoms.[6] | [6] |

| SR-8993 | Wistar Rats | Alcohol | Not Specified | Reduced anxiety associated with alcohol withdrawal.[6] | [6] |

| AT-121 (Bifunctional NOP/mu agonist) | Rhesus Monkeys | Opioids | Not Specified | Cessation of treatment after three days did not cause withdrawal symptoms.[4] | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

1. Cocaine Self-Administration in Rats (Ro 64-6198)

-

Animal Model: Male Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusions, and stimulus lights.

-

Procedure:

-

Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein.

-

Acquisition: Rats were trained to press a lever for cocaine infusions (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Sessions were either short access (ShA; 2 hours/day) or long access (LgA; 6 hours/day).

-

Treatment: Ro 64-6198 (1.0 or 3.0 mg/kg) or vehicle was administered intraperitoneally (i.p.) before the self-administration sessions.

-

-

Behavioral Assessment: The primary dependent variable was the number of cocaine infusions earned per session.[1]

2. Ethanol Conditioned Place Preference in Mice (AT-312)

-

Animal Model: Female wild-type and NOP receptor knockout mice.

-

Apparatus: A three-chambered conditioned place preference (CPP) apparatus with distinct visual and tactile cues in the two outer chambers.

-

Procedure:

-

Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers to establish baseline preference.

-

Conditioning (Days 2-4): A three-day conditioning phase was conducted. On each day, mice received two pairings. In the morning, they received an injection of AT-312 (1, 3, or 10 mg/kg, i.p.) or vehicle followed by an injection of saline and were confined to one of the outer chambers. In the afternoon, they received a vehicle injection followed by an ethanol injection (2 g/kg, i.p.) and were confined to the opposite chamber.

-

Test (Day 5): Mice were placed in the center chamber and allowed to freely explore the entire apparatus in a drug-free state.

-

-

Behavioral Assessment: The time spent in the ethanol-paired chamber during the test session was compared to the pre-conditioning baseline.[6]

3. Heroin vs. Food Choice in Rats (Ro 64-6198)

-

Animal Model: Adult Sprague-Dawley rats.

-

Apparatus: Operant chambers with two levers. One lever delivered an intravenous infusion of heroin, and the other delivered a food pellet.

-

Procedure:

-

Training: Rats were trained to self-administer heroin and food pellets.

-

Choice Sessions: During choice sessions, both levers were available, allowing the rats to choose between heroin and food.

-

Treatment: Rats received daily intraperitoneal injections of vehicle or Ro 64-6198 (1–3.2 mg/kg/day).

-

-

Behavioral Assessment: The primary measure was the allocation of responses between the heroin-associated and food-associated levers.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NOP Receptor Activation

Activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Experimental Workflow for Conditioned Place Preference

The conditioned place preference paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.

Logical Relationship: NOP Receptor Activation and Addiction

The activation of NOP receptors is hypothesized to counteract the rewarding effects of drugs of abuse, thereby reducing their addictive potential.

References

- 1. Frontiers | NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]

- 2. Lack of effect of the nociceptin opioid peptide agonist Ro 64-6198 on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective NOP receptor activation reduces cocaine self-administration in rats by lowering hedonic set point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifunctional compound tackles pain relief and opioid dependency | EurekAlert! [eurekalert.org]

- 5. escholarship.org [escholarship.org]

- 6. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

SR16835 Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR16835 is a novel bifunctional compound that exhibits a unique pharmacological profile as a potent full agonist of the nociceptin (B549756)/orphanin FQ (NOP) receptor and a partial agonist of the mu-opioid (MOR) receptor. This dual activity presents a promising therapeutic strategy for pain management, potentially offering significant analgesic efficacy with a reduced side-effect profile compared to traditional opioid analgesics. This technical guide provides an in-depth overview of the core signal transduction pathways associated with this compound's molecular targets, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades.

Introduction to this compound

This compound is a synthetic small molecule characterized by its high affinity for both the NOP and MOR receptors. Its distinct pharmacological signature—full agonism at the NOP receptor and partial agonism at the MOR—positions it as a compound of significant interest for the development of next-generation analgesics. The simultaneous modulation of these two receptor systems is hypothesized to produce synergistic antinociceptive effects while mitigating adverse effects commonly associated with MOR agonists, such as respiratory depression, tolerance, and abuse liability.[1][2]

Core Signal Transduction Pathways

This compound elicits its cellular effects by activating two distinct G protein-coupled receptors (GPCRs): the NOP receptor and the MOR. Both receptors primarily couple to inhibitory G proteins of the Gi/o family.

NOP Receptor Signaling

As a full agonist at the NOP receptor, this compound is expected to robustly activate its downstream signaling cascades. NOP receptor activation leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Simultaneously, they can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has been shown to stimulate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This can influence gene expression and long-term cellular responses.

Mu-Opioid Receptor (MOR) Signaling

As a partial agonist at the MOR, this compound will also engage the canonical MOR signaling pathways, albeit with a lower maximal effect compared to a full agonist like morphine. The primary signaling events include:

-

Inhibition of Adenylyl Cyclase: Similar to the NOP receptor, MOR activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

-

Ion Channel Modulation: Activation of MORs also leads to the opening of GIRK channels and the inhibition of VGCCs, contributing to a decrease in neuronal excitability.

-

β-Arrestin Recruitment: Upon agonist binding, MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate a second wave of signaling independent of G proteins, including the activation of ERK. The partial agonism of this compound at the MOR may result in a distinct pattern of β-arrestin recruitment compared to full agonists.

Quantitative Data

While specific quantitative data for this compound's downstream signaling effects are not extensively available in the public domain, the following table summarizes its known binding affinities.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | NOP (ORL1) | 11.4 nM | Not Specified | |

| Mu-Opioid (MOR) | 79.9 nM | Not Specified |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not publicly available. However, the following are representative protocols for key assays used to characterize dual NOP/MOR agonists.

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for its target receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the NOP and MOR receptors.

Materials:

-

Cell membranes expressing human NOP or MOR receptors.

-

Radioligand for NOP (e.g., [³H]-Nociceptin).

-

Radioligand for MOR (e.g., [³H]-DAMGO).

-

Non-specific binding control (e.g., Naloxone for MOR, UFP-101 for NOP).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells expressing NOP or MOR receptors (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[3][4][5][6]

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 and Emax values for this compound.

ERK Phosphorylation Assay

This assay measures the activation of the ERK/MAPK pathway.

Objective: To assess the ability of this compound to induce ERK1/2 phosphorylation.

Materials:

-

Cells expressing NOP or MOR receptors.

-

This compound at various concentrations.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Plate reader or imaging system.

Procedure (using a cell-based ELISA):

-

Seed cells in a 96-well plate and culture overnight.

-

Starve the cells in serum-free medium for a few hours before the experiment.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).

-

Fix the cells in the wells.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with a primary antibody against p-ERK.

-

Wash and incubate with a labeled secondary antibody.

-

Detect the signal using a plate reader.

-

Normalize the p-ERK signal to the total number of cells (e.g., by staining with a nuclear dye).

-

Plot the dose-response and time-course of ERK phosphorylation.

Visualizations of Signaling Pathways

The following diagrams illustrate the core signaling pathways activated by this compound.

Caption: NOP Receptor Signaling Pathway Activated by this compound.

References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of bifunctional NOP/mu and NOP receptor selective compounds for the treatment of pain, drug abuse, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP-Glo™ Assay [promega.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 6. cAMP-Glo™ Max Assay [promega.com]

- 7. usbio.net [usbio.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

Methodological & Application

SR16835: Detailed In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR16835 is a potent and selective full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, with additional partial agonist activity at the mu-opioid receptor. Preclinical studies have demonstrated its potential therapeutic utility in various conditions, notably in the attenuation of chronic pain and the modulation of reward pathways. This document provides detailed application notes and in vivo experimental protocols for investigating the effects of this compound in murine models. The protocols focus on two key research areas where this compound has shown significant activity: the alleviation of neuropathic pain (antiallodynia) and the modulation of opioid-induced reward (conditioned place preference). This guide is intended to provide researchers with a comprehensive framework for designing and executing in vivo studies with this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its primary effects through the activation of the ORL1/NOP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the ORL1 receptor initiates a signaling cascade primarily through the Gi/o alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Furthermore, activation of the ORL1 receptor by this compound can lead to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This net effect typically results in neuronal hyperpolarization and a reduction in neurotransmitter release. There is also evidence to suggest that the ORL1 receptor can signal through the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The partial agonist activity of this compound at the mu-opioid receptor may also contribute to its overall pharmacological profile, potentially influencing its analgesic and reward-modulating properties.

ORL1/NOP Receptor Signaling Pathway

Caption: this compound activates the ORL1/NOP receptor, leading to diverse intracellular signaling events.

In Vivo Experimental Protocols

Assessment of Antiallodynic Effects in a Neuropathic Pain Model

This protocol describes the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model and the subsequent assessment of mechanical allodynia.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline mixture)

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

Von Frey filaments

Experimental Workflow:

Caption: Workflow for assessing the antiallodynic effects of this compound in the CCI model.

Protocol:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Baseline Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.

-

Chronic Constriction Injury (CCI) Surgery:

-

Anesthetize the mouse.

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, spaced approximately 1 mm apart.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-14 days for the development of neuropathic pain.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous). A dose-response study should be conducted to determine the effective dose.

-

-

Assessment of Mechanical Allodynia:

-

At various time points after drug administration, place the mice in individual compartments on a wire mesh floor.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The paw withdrawal threshold is recorded as the force at which the mouse withdraws its paw.

-

An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an antiallodynic effect.

-

Quantitative Data Summary (Hypothetical):

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) |

| Vehicle | - | 1.5 ± 0.3 |

| This compound | 1 | 2.8 ± 0.5 |

| This compound | 3 | 4.5 ± 0.7 |

| This compound | 10 | 6.2 ± 0.9 |

Assessment of Reward Modulation using Conditioned Place Preference (CPP)

This protocol describes the use of a CPP paradigm to assess whether this compound can attenuate the rewarding effects of morphine.

Materials:

-

This compound

-

Morphine

-

Saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Conditioned Place Preference apparatus (three-chambered)

Experimental Workflow:

Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

Protocol:

-

Apparatus Habituation: Allow mice to freely explore all three chambers of the CPP apparatus for a set period (e.g., 15 minutes) for 2-3 days.

-

Pre-Test (Baseline Preference): On the day after habituation, record the time spent by each mouse in each of the two distinct outer chambers for 15 minutes to determine any initial preference.

-

Conditioning Phase:

-

This phase typically lasts for 4-8 days.

-

On conditioning days, mice receive two pairings per day, separated by several hours.

-

Drug Pairing: Administer morphine followed immediately by either this compound or vehicle. Confine the mouse to one of the outer chambers (the "drug-paired" chamber) for a set period (e.g., 30 minutes). The non-preferred chamber from the pre-test is often chosen as the drug-paired chamber to avoid ceiling effects.

-

Saline Pairing: Administer saline and confine the mouse to the opposite outer chamber (the "saline-paired" chamber) for the same duration.

-

The order of drug and saline pairings should be counterbalanced across days.

-

-

Post-Test (Preference Test):

-

The day after the last conditioning session, place the mouse in the central chamber with free access to both outer chambers for 15 minutes.

-

Record the time spent in each chamber.

-

A significant increase in time spent in the drug-paired chamber in the morphine + vehicle group compared to the pre-test indicates the development of CPP.

-

An attenuation of this preference in the morphine + this compound group indicates that this compound has reduced the rewarding effects of morphine.

-

Quantitative Data Summary (Hypothetical):

| Treatment Group | Pre-Test Time in Paired Chamber (s) | Post-Test Time in Paired Chamber (s) |

| Saline + Vehicle | 450 ± 30 | 460 ± 35 |

| Morphine + Vehicle | 445 ± 28 | 650 ± 40 |

| Morphine + this compound (low dose) | 455 ± 32 | 550 ± 38 |

| Morphine + this compound (high dose) | 450 ± 25 | 470 ± 30 |

Conclusion

The protocols outlined in this document provide a detailed framework for the in vivo investigation of this compound. The provided diagrams and tables are intended to facilitate experimental design and data interpretation. Given the lack of publicly available dosage information for this compound, it is imperative that researchers conduct thorough dose-response studies to identify the optimal dose for their specific experimental conditions. The unique pharmacological profile of this compound as a potent ORL1/NOP receptor agonist with partial mu-opioid activity makes it a valuable tool for exploring novel therapeutic strategies for pain and substance use disorders.

Application Notes and Protocols for SR16835 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SR16835 in rodent-based research, with a particular focus on studies related to its potential effects on bone metabolism. Due to the limited publicly available data on specific dosages of this compound, this document leverages information on a structurally related and well-studied ORL1 receptor agonist, Ro 64-6198, to propose a starting point for dosage determination.

Compound Information

This compound is a potent and selective full agonist of the opioid-related nociceptin (B549756) receptor (ORL1), also known as the NOP receptor. It also exhibits lower affinity as a partial agonist for the mu-opioid receptor.[1][2] The activation of the ORL1 receptor is implicated in a variety of physiological processes, and its modulation is a subject of interest for therapeutic development.

Recommended Dosage for Rodent Studies

It is crucial to perform dose-response studies to determine the optimal dosage of this compound for a specific experimental model and desired outcome.

Table 1: Proposed Starting Dose Range for this compound in Rodent Studies (Based on Ro 64-6198 Data)

| Rodent Model | Proposed Starting Dose Range (mg/kg) | Administration Route | Reference Compound |

| Mouse | 1 - 10 | Intraperitoneal (i.p.) | Ro 64-6198 |

| Rat | 0.3 - 3.2 | Intraperitoneal (i.p.) | Ro 64-6198 |

Experimental Protocols

Preparation of this compound Solution

For in vivo administration, this compound should be dissolved in a suitable vehicle. A common vehicle for similar compounds is a solution of 0.9% sterile saline. Depending on the solubility of this compound, a small percentage of a solubilizing agent such as Tween 80 or DMSO may be required. It is recommended to first dissolve the compound in the solubilizing agent and then dilute it with sterile saline to the final concentration. The final solution should be sterile-filtered before administration.

Rodent Models for Osteoporosis Studies

Ovariectomy (OVX) in female rodents is a widely accepted model for studying postmenopausal osteoporosis.[5][6][7][8][9][10] This procedure induces estrogen deficiency, leading to bone loss. For modeling androgen-deficient osteoporosis, orchidectomy in male rodents can be utilized.[5][6]

Experimental Workflow for Ovariectomy-Induced Osteoporosis Model

Administration of this compound

The most common routes of administration for systemic effects in rodents are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[3][4][11][12][13] The choice of administration route depends on the desired pharmacokinetic profile of the compound. For initial studies with this compound, intraperitoneal injection is a practical and widely used method.

Table 2: Recommended Administration Volumes for Rodents

| Route | Mouse Volume | Rat Volume | Needle Gauge (Typical) |

| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |

| Intraperitoneal (IP) | < 2.0 mL | < 5.0 mL | 25-27 |

| Subcutaneous (SC) | < 2.0 mL | < 5.0 mL | 25-27 |

| Oral Gavage (PO) | < 0.5 mL | < 5.0 mL | 20-22 (gavage needle) |

Assessment of Bone Parameters

To evaluate the effect of this compound on bone, a combination of imaging, histological, and biomechanical tests should be employed.

-

Micro-computed tomography (µCT): Provides high-resolution 3D images of bone microarchitecture. Key parameters to assess include bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histomorphometry: Involves the microscopic analysis of bone tissue sections to quantify cellular activity. Parameters include osteoblast and osteoclast surface, mineral apposition rate (MAR), and bone formation rate (BFR).

-

Biomechanical testing: Measures the mechanical properties of bone, such as strength and stiffness, through tests like three-point bending.

-

Serum Biomarkers: Analysis of serum levels of bone turnover markers, such as osteocalcin (B1147995) (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-1, a marker of bone resorption).[14][15]

Signaling Pathway

This compound acts as an agonist at the ORL1 receptor. The downstream signaling of ORL1 activation can influence various cellular processes. While the specific signaling cascade leading to potential effects on bone is not fully elucidated for this compound, ORL1 receptor activation is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Diagram of a Potential Signaling Pathway

Safety and Toxicology Considerations

Prior to large-scale efficacy studies, it is essential to conduct preliminary toxicity assessments. Acute toxicity studies can help determine the No Observable Adverse Effect Level (NOAEL).[16]

General Toxicology Study Workflow

Disclaimer: The information provided in these application notes is for research purposes only and should be used as a guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to perform their own literature search and pilot studies to determine the most appropriate dosage and experimental design for their specific research questions.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Antinociceptive effects of the ORL1 receptor agonist nociceptin/orphanin FQ in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liraglutide, a glucagon-like peptide-1 receptor agonist, inhibits bone loss in an animal model of osteoporosis with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. Effects of Glucagon-Like Peptide-1 receptor agonists on bone health in people living with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5690964A - Non-toxic rodent deterrent - Google Patents [patents.google.com]

- 13. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

Application Notes and Protocols for SR16835 Administration in Mouse Models of Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SR16835, a bifunctional nociceptin/orphanin FQ (NOP) and mu-opioid peptide (MOP) receptor partial agonist, in various mouse models of pain. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.

Introduction

This compound (also referred to as SR16435 in some literature) is a novel analgesic agent that targets both the NOP and MOP receptors.[1][2] This dual mechanism of action offers the potential for potent pain relief with a reduced side effect profile compared to traditional opioid analgesics.[3][4] The co-activation of NOP and MOP receptors has been shown to effectively attenuate neuropathic and inflammatory pain in preclinical models.[4][5] These notes provide detailed protocols for the administration of this compound and the assessment of its analgesic effects in mouse models of acute, inflammatory, and neuropathic pain.

Mechanism of Action: Bifunctional NOP/MOP Receptor Agonism

This compound acts as a partial agonist at both the NOP and MOP receptors.[1][2] The analgesic effect is believed to be mediated by the synergistic action at these two receptors in the central and peripheral nervous systems. The MOP receptor is a well-established target for opioid analgesics like morphine. The NOP receptor system is also involved in pain modulation, and its activation can produce analgesia, particularly in chronic pain states.[1]

References

- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of spinally administered bifunctional nociceptin/orphanin FQ peptide receptor/μ-opioid receptor ligands in mouse models of neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for SR16835 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a receptor binding assay for SR16835, a potent agonist for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with secondary partial agonist activity at the mu-opioid receptor (MOR).

Introduction

This compound is a valuable research compound for investigating the physiological and pathological roles of the NOP receptor system. A quantitative receptor binding assay is fundamental for characterizing the affinity and selectivity of this compound and similar compounds. This document outlines a competitive radioligand binding assay protocol using cell membranes expressing the human ORL1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human ORL1 (NOP) and mu-opioid (MOR) receptors.

| Compound | Receptor | Binding Affinity (Ki) | Agonist Activity |

| This compound | ORL1 (NOP) | 11.4 nM[1][2] | Full Agonist[1][2] |

| This compound | Mu-Opioid (MOR) | 79.9 nM[1][2] | Partial Agonist[1][2][3] |

Experimental Workflow

The following diagram illustrates the general workflow for the this compound receptor binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for this compound at the ORL1 Receptor

This protocol is designed for a 96-well plate format.

I. Materials and Reagents

-

Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the human ORL1 (NOP) receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Nociceptin (specific activity ~40-60 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled Nociceptin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well microplates.

-

Plate shaker.

-

Filtration manifold.

-

Microplate scintillation counter.

II. Membrane Preparation

-

Thaw the frozen cell membranes expressing the ORL1 receptor on ice.

-

Homogenize the membranes in ice-cold Assay Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

-

Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).[4]

III. Assay Procedure

-

Prepare Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Set up the Assay Plate:

-

Add 50 µL of Assay Buffer to the "Total Binding" wells.

-

Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration) to the "Non-specific Binding" wells.

-

Add 50 µL of the various dilutions of this compound to the "Competition" wells.

-

-

Add Radioligand:

-

Dilute [³H]-Nociceptin in Assay Buffer to a concentration that is 5 times the final desired concentration (typically near its Kd value, e.g., 0.5-1.0 nM final concentration).

-

Add 50 µL of the diluted [³H]-Nociceptin to all wells.

-

-

Add Cell Membranes:

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[4]

-

IV. Filtration and Detection

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of the plate through the pre-treated glass fiber filter plate using a vacuum filtration manifold.

-